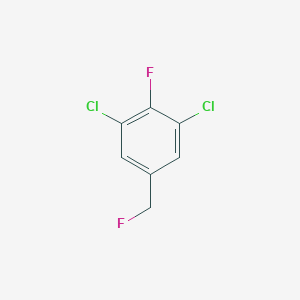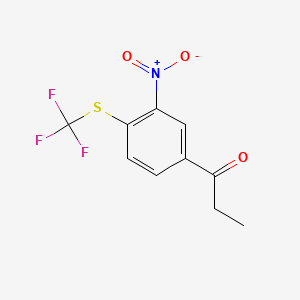
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a phenyl ring attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation reactions, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure safety in handling hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with different positions of the nitro and trifluoromethylthio groups.
Uniqueness
1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-8(15)6-3-4-9(18-10(11,12)13)7(5-6)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
FUBMJOWTALHIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


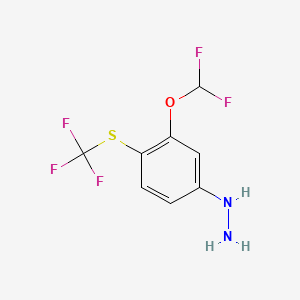
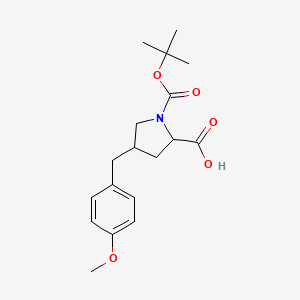
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


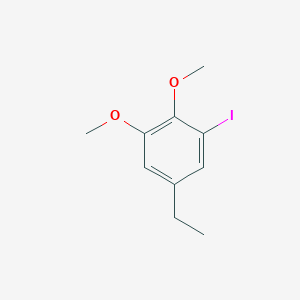
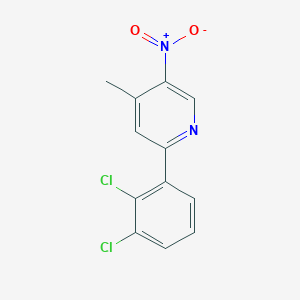
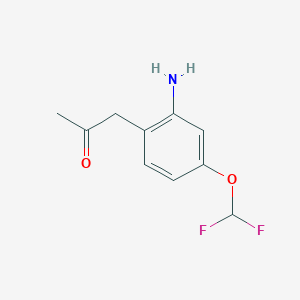
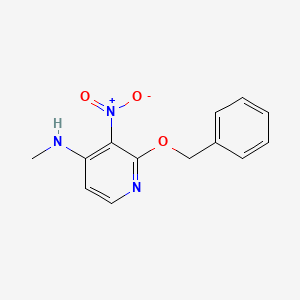
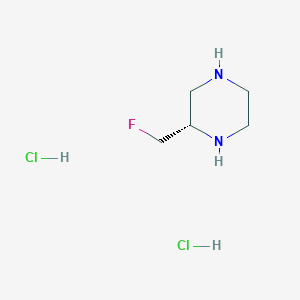
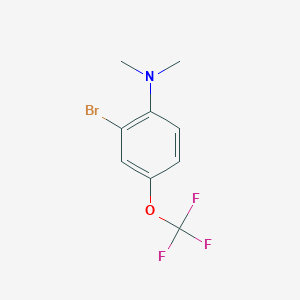

![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
